molecular formula C15H15N5OS B2871283 4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034226-05-4

4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

Katalognummer: B2871283
CAS-Nummer: 2034226-05-4
Molekulargewicht: 313.38
InChI-Schlüssel: ZEKJKSXHZRWTHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule. Unfortunately, I could not find a direct description of this specific compound in the available literature .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Pyrazolopyridines, including derivatives similar to the compound , have shown moderate to good antibacterial activity against various strains of bacteria. Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and found that those with a carboxamide group at the 5-position displayed activity against P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).

Antimycobacterial Properties

Compounds structurally related to 4-Methyl-N-((5-(1-Methyl-1H-Pyrazol-5-Yl)Pyridin-3-Yl)Methyl)Thiazole-5-Carboxamide have been investigated for their antimycobacterial activities. For example, Gezginci, Martin, and Franzblau (1998) explored the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis, with the findings indicating potential therapeutic applications in tuberculosis treatment (Gezginci, Martin, & Franzblau, 1998).

Anti-Tuberculosis and Cytotoxicity

Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues that included structures similar to the compound of interest. These were found to be effective inhibitors of Mycobacterium tuberculosis, with one compound showing promising activity and low cytotoxicity (Jeankumar et al., 2013).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, which showed significant anticancer and anti-5-lipoxygenase activities. These findings suggest potential applications in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antiviral Activity

Compounds related to this compound have been investigated for their antiviral properties. Attaby et al. (2006) studied derivatives that showed potential against viruses like HSV1 and HAV-MBB, indicating their relevance in antiviral research (Attaby et al., 2006).

Histone Lysine Demethylase Inhibition

Bavetsias et al. (2016) discovered N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, which are structurally related to the compound , and found them to be potent inhibitors of JmjC histone N-methyl lysine demethylases. This suggests potential applications in epigenetic therapy (Bavetsias et al., 2016).

Photosynthetic Electron Transport Inhibition

Vicentini et al. (2005) synthesized pyrazole derivatives, including structures related to the compound of interest, and tested them as inhibitors of photosynthetic electron transport. This research has implications in the development of herbicides and understanding plant physiology (Vicentini et al., 2005).

Antileishmanial Activity

Mello et al. (2004) synthesized 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, similar to the compound , as part of a study on anti-Leishmania drugs, indicating potential applications in treating Leishmaniasis (Mello et al., 2004).

Eigenschaften

IUPAC Name

4-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-7-11-5-12(8-16-6-11)13-3-4-19-20(13)2/h3-6,8-9H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKJKSXHZRWTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.